REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([O-:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.[Na+].[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1 |f:0.1,2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(C(=O)[O-])=C1)O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was completely recovered in a filtrate
|
Type
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FILTRATION
|
Details
|
a wash liquid in the steps of the heating, the filtration
|
Type
|
DISSOLUTION
|
Details
|
The wet product was dissolved in 54 g of water at 60° C.
|
Type
|
CUSTOM
|
Details
|
to obtain an aqueous layer
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed three times with 12 g of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(C(=O)O)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |